molecular formula C25H18ClN3O2S B11185977 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11185977
M. Wt: 459.9 g/mol
InChI Key: XWFVFBZLUGWSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazoline ring, a pyrrolidine ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the quinazoline derivative, which is then reacted with a sulfanyl reagent to introduce the sulfanyl group. The final step involves the formation of the pyrrolidine-2,5-dione ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring or the sulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of structural features, including the quinazoline ring, sulfanyl linkage, and pyrrolidine-2,5-dione ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C25H18ClN3O2S

Molecular Weight

459.9 g/mol

IUPAC Name

3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C25H18ClN3O2S/c1-15-7-10-18(11-8-15)29-22(30)14-21(24(29)31)32-25-27-20-12-9-17(26)13-19(20)23(28-25)16-5-3-2-4-6-16/h2-13,21H,14H2,1H3

InChI Key

XWFVFBZLUGWSOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.